molecular formula C6H10O6 B118746 L-Glucono-1,5-lactone CAS No. 52153-09-0

L-Glucono-1,5-lactone

Cat. No.: B118746
CAS No.: 52153-09-0
M. Wt: 178.14 g/mol
InChI Key: PHOQVHQSTUBQQK-KLVWXMOXSA-N
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Description

L-Glucono-1,5-lactone, also known as L-gluconic acid delta-lactone, is an organic compound with the molecular formula C6H10O6. It is a white crystalline powder that is soluble in water. This compound is the cyclic ester of L-gluconic acid and is commonly used in various industrial and scientific applications due to its unique chemical properties .

Mechanism of Action

Target of Action

L-Glucono-1,5-lactone, a naturally-occurring food additive, primarily targets the enzyme Lactase-phlorizin hydrolase . This enzyme plays a crucial role in the metabolism of lactose in the human body.

Mode of Action

This compound has been shown to inhibit the transfer of phosphate from ATP to protein substrates . It achieves this by binding to receptor sites and inhibiting the activity of the targeted enzymes .

Biochemical Pathways

Upon ingestion, this compound hydrolyzes in water to form gluconic acid . This acid is then metabolized to 6-phospho-D-gluconate . The conversion of glucose to gluconic acid and then to 6-phospho-D-gluconate is a part of the pentose phosphate pathway, which plays a key role in cellular energy production.

Pharmacokinetics

It is known that the compound is soluble in water , which suggests that it can be readily absorbed and distributed in the body. More research is needed to fully understand the pharmacokinetics of this compound.

Result of Action

The primary result of this compound’s action is the inhibition of certain enzymes, leading to changes in metabolic pathways . Additionally, it has been shown to cause the pH to drop when present at 1 or 2% in a mineral media solution .

Action Environment

The action of this compound can be influenced by environmental factors such as pH and temperature . For instance, its hydrolysis to gluconic acid is pH-dependent . Furthermore, it has a melting point of 142-144°C , suggesting that its stability could be affected by high temperatures.

Biochemical Analysis

Biochemical Properties

L-Glucono-1,5-lactone plays a significant role in biochemical reactions. It is involved in the synthesis of important bioactive compounds and natural products, making it a valuable family of synthons for diverse types of transformations .

Cellular Effects

It is known that it can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It exerts its effects at the molecular level, including binding interactions with biomolecules .

Temporal Effects in Laboratory Settings

It is known that it has a certain degree of stability and degradation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes or cofactors, and can also affect metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It interacts with various transporters or binding proteins, and can also affect its localization or accumulation .

Subcellular Localization

It is known that it can be directed to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

L-Glucono-1,5-lactone is typically synthesized through the oxidation of glucose. The process involves the enzymatic oxidation of glucose using glucose oxidase, which converts glucose into gluconic acid. The gluconic acid then undergoes a lactonization reaction under acidic conditions to form this compound .

Industrial Production Methods

In industrial settings, this compound is produced on a large scale using microbial fermentation. The fermentation process employs specific strains of microorganisms, such as Aspergillus niger, which oxidize glucose to gluconic acid. The gluconic acid is then converted to this compound through a controlled lactonization process .

Comparison with Similar Compounds

L-Glucono-1,5-lactone is unique compared to other similar compounds due to its specific chemical structure and properties. Similar compounds include:

This compound stands out due to its specific applications in various fields and its unique mechanism of action.

Properties

IUPAC Name

(3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-5,7-10H,1H2/t2-,3-,4+,5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHOQVHQSTUBQQK-KLVWXMOXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(=O)O1)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H]1[C@@H]([C@H]([C@@H](C(=O)O1)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90-80-2
Record name gluconolactone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758238
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does L-Glucono-1,5-lactone interact with scyllo-inositol dehydrogenase, and what are the downstream effects?

A1: this compound acts as a substrate for scyllo-inositol dehydrogenase (sIDH), a bacterial enzyme involved in L-glucose metabolism. [, , , ] Crystal structures reveal that this compound binds within the enzyme's catalytic site, interacting with key residues like Lys106, Asp191, His195, and His318. [, , , ] Notably, His318, located on a loop from an adjacent subunit, plays a crucial role in substrate recognition. []

Q2: What is the role of Arg178 in scyllo-inositol dehydrogenase's ability to bind this compound?

A2: Arg178, situated at the entrance of the enzyme's catalytic site, appears crucial for substrate recognition, influencing the enzyme's preference for L-glucose and inositols. [, , ] Studies using an R178A mutant of sIDH revealed a complete loss of activity for both scyllo-inositol and myo-inositol. [, ] Interestingly, the mutant retained its activity towards L-glucose, exhibiting a similar catalytic efficiency as the wild-type enzyme. [, ] Structural analysis of the R178A mutant showed a disrupted orientation of Asp191, a key catalytic residue, highlighting the importance of Arg178 in maintaining the correct positioning of Asp191 for optimal catalytic activity. [, ]

Q3: Can you elaborate on the broader significance of sIDH's substrate specificity and its classification within the GFO/IDH/MocA family?

A3: The unique substrate specificity of sIDH, accepting both L-glucose and inositols, prompted a re-evaluation of the enzyme's classification within the GFO/IDH/MocA family. [] Phylogenetic analysis coupled with the distinct structural features observed in sIDH, particularly the role of Arg178 and His318 in substrate binding, led researchers to propose a novel subfamily within this larger enzyme family. [] This finding holds significant implications for characterizing other poorly understood enzymes within this family, potentially uncovering novel enzymatic activities and expanding our understanding of carbohydrate metabolism.

Q4: Besides its role in L-glucose metabolism, are there other known applications or functions of this compound?

A4: While the provided research focuses primarily on the interaction of this compound with sIDH, its use as a key intermediate in the chirospecific synthesis of D-erythro-sphinganine and L-threo-sphinganine, biologically relevant sphingolipids, has been documented. [] This highlights the potential of this compound as a chiral building block for synthesizing complex molecules with potential therapeutic applications.

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